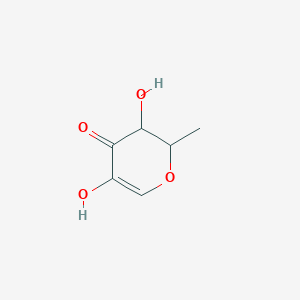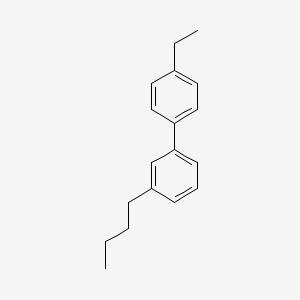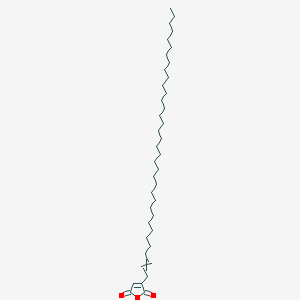
3-(Hexatriacont-2-EN-1-YL)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexatriacont-2-en-1-yl)furan-2,5-dione: is a chemical compound characterized by a furan ring substituted with a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with a long-chain aliphatic alcohol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of the alcohol reacts with the carbonyl group of the furan-2,5-dione, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into a more saturated structure.
Substitution: The aliphatic chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated furan derivatives.
Substitution: Halogenated aliphatic chains.
Scientific Research Applications
Chemistry: 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long aliphatic chain allows it to embed within lipid membranes, potentially affecting membrane fluidity and function. Additionally, the furan ring can participate in various chemical interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Furan-2,5-dione: A simpler analog with a shorter aliphatic chain.
3-(Octadec-2-en-1-yl)furan-2,5-dione: A compound with a shorter aliphatic chain compared to 3-(Hexatriacont-2-en-1-yl)furan-2,5-dione.
Uniqueness: this compound is unique due to its exceptionally long aliphatic chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
95833-20-8 |
|---|---|
Molecular Formula |
C40H72O3 |
Molecular Weight |
601.0 g/mol |
IUPAC Name |
3-hexatriacont-2-enylfuran-2,5-dione |
InChI |
InChI=1S/C40H72O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-38-37-39(41)43-40(38)42/h34-35,37H,2-33,36H2,1H3 |
InChI Key |
FEMUOMMXXRIYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCC1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
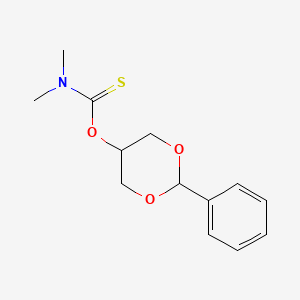

![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
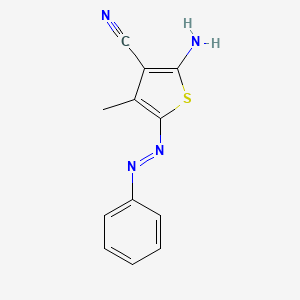
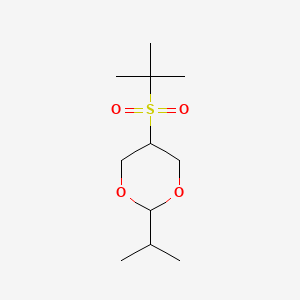
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
